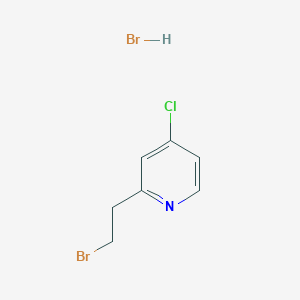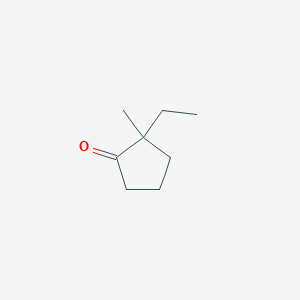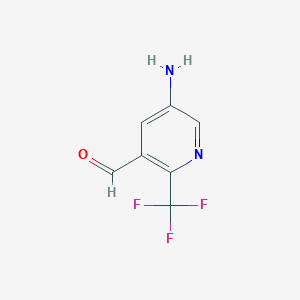![molecular formula C9H5FOS B2355751 Benzo[b]thiophene-5-carboxaldehyde, 6-fluoro- CAS No. 179616-88-7](/img/structure/B2355751.png)
Benzo[b]thiophene-5-carboxaldehyde, 6-fluoro-
概要
説明
Benzo[b]thiophene-5-carboxaldehyde, 6-fluoro- is a derivative of benzo[b]thiophene. Benzo[b]thiophene is a heterocyclic compound consisting of a benzene ring fused with a thiophene ring. It is also known as thianaphthene .
Synthesis Analysis
The synthesis of benzo[b]thiophene-5-carboxaldehyde, 6-fluoro- involves the reaction of substituted benzo[b]thiophene-2-carboxylic hydrazide and various aromatic or heteroaromatic aldehydes . This leads to a collection of final products with extensive structural diversification on the aromatic ring and on position 6 of the benzo[b]thiophene nucleus .科学的研究の応用
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, including 6-fluoro-1-benzothiophene-5-carbaldehyde, have been extensively studied for their potential anticancer properties. These compounds can be designed to interact with specific biological targets, potentially leading to the development of new chemotherapeutic agents. The presence of the fluorine atom may enhance the compound’s ability to inhibit cancer cell growth by interfering with cellular signaling pathways .
Anti-Inflammatory Applications
The structural motif of thiophene is known to exhibit anti-inflammatory effects. As such, 6-fluoro-1-benzothiophene-5-carbaldehyde could serve as a scaffold for developing nonsteroidal anti-inflammatory drugs (NSAIDs). Research into the modification of this compound could lead to the discovery of new drugs with improved efficacy and reduced side effects .
Organic Electronics: Semiconductors
In the field of organic electronics, thiophene-based molecules are pivotal in the advancement of organic semiconductors. The compound could be utilized in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible and lightweight electronic devices .
Material Science: Corrosion Inhibitors
Thiophene derivatives are also applied in industrial chemistry and material science as corrosion inhibitors. The incorporation of 6-fluoro-1-benzothiophene-5-carbaldehyde into coatings and paints could enhance the protection of metals against corrosion, thereby extending the lifespan of various industrial components .
Photocatalysis: Hydrogen Evolution Reaction
Covalent organic frameworks (COFs) synthesized using thiophene derivatives have shown promise as photocatalysts for the hydrogen evolution reaction (HER). The compound’s ability to absorb light and facilitate electron transfer makes it a candidate for inclusion in COFs designed for efficient and sustainable hydrogen production .
Sensory Applications: Chemical Sensors
The electronic properties of thiophene-based compounds make them suitable for use in chemical sensors. 6-fluoro-1-benzothiophene-5-carbaldehyde could be employed in the development of sensors that detect specific chemicals or environmental conditions, offering high sensitivity and selectivity .
特性
IUPAC Name |
6-fluoro-1-benzothiophene-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FOS/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIOKMURNLQXRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CC(=C(C=C21)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-yl)-2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2355668.png)



![2,2,2-trifluoroethyl N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate](/img/structure/B2355676.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2355679.png)


![3-[(4-Fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2355682.png)

![1-(dicyanomethylene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B2355689.png)

